Mirtazapine vs. Mianserin: Superior Symptom Reduction in Schizophrenia Augmentation (Meta-Analysis)
In a meta-analysis of NaSSA augmentation therapy for schizophrenia, mirtazapine demonstrated a statistically significant and clinically relevant superior effect on overall symptoms and negative symptoms compared to mianserin. Mirtazapine reduced overall symptoms with a standardized mean difference (SMD) of -0.98 (95% CI: -1.74 to -0.22, p=0.01), whereas mianserin showed a non-significant SMD of -0.46 (95% CI: -0.92 to 0.00, p=0.05) [1]. For negative symptoms, mirtazapine produced an SMD of -1.25 (95% CI: -1.88 to -0.62, p=0.0001) versus mianserin's -0.15 (95% CI: -0.63 to 0.33, p=0.54) [1].
| Evidence Dimension | Efficacy in Schizophrenia Augmentation: Negative Symptoms |
|---|---|
| Target Compound Data | SMD = -1.25 (95% CI: -1.88 to -0.62) |
| Comparator Or Baseline | Mianserin: SMD = -0.15 (95% CI: -0.63 to 0.33) |
| Quantified Difference | 8.3-fold greater effect size; only mirtazapine shows statistically significant improvement (p=0.0001 vs. p=0.54) |
| Conditions | Meta-analysis of 9 double-blind, randomized placebo-controlled trials; 240 patients (172 mirtazapine, 68 mianserin) |
Why This Matters
For researchers investigating schizophrenia pharmacotherapy, mirtazapine offers a distinct efficacy advantage for negative symptoms not observed with its closest structural analog mianserin.
- [1] Kishi T, Iwata N. Meta-analysis of noradrenergic and specific serotonergic antidepressant use in schizophrenia. Int J Neuropsychopharmacol. 2014;17(2):343-354. View Source
